molecular formula C9H7Cl2NO5 B14520754 {[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid CAS No. 62805-24-7

{[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid

Cat. No.: B14520754
CAS No.: 62805-24-7
M. Wt: 280.06 g/mol
InChI Key: GJSRUKGBUQRNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid is a chemical compound known for its unique structure and properties. This compound features a dichloropyridine moiety linked to a propanedioic acid group via an oxy-methyl bridge. It is primarily used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid typically involves the reaction of 2,6-dichloropyridine with a suitable propanedioic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dichloropyridine moiety, potentially converting it to a less chlorinated form.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms.

Scientific Research Applications

{[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of {[(2,6-Dichloropyridin-3-yl)oxy]methyl}propanedioic acid.

    Propanedioic Acid Derivatives: Compounds with similar structural features but different substituents on the propanedioic acid group.

Uniqueness: The unique combination of the dichloropyridine moiety and the propanedioic acid group in this compound provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

62805-24-7

Molecular Formula

C9H7Cl2NO5

Molecular Weight

280.06 g/mol

IUPAC Name

2-[(2,6-dichloropyridin-3-yl)oxymethyl]propanedioic acid

InChI

InChI=1S/C9H7Cl2NO5/c10-6-2-1-5(7(11)12-6)17-3-4(8(13)14)9(15)16/h1-2,4H,3H2,(H,13,14)(H,15,16)

InChI Key

GJSRUKGBUQRNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OCC(C(=O)O)C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.